Octadecylboronic acid
Description
Significance of Organoboron Compounds in Modern Chemical Science
Organoboron compounds are a class of organic compounds containing a carbon-boron bond. thieme.de Their journey from chemical curiosities to indispensable tools in modern science began to accelerate in the mid-20th century, largely due to the pioneering work of Herbert C. Brown. numberanalytics.com The discovery of the hydroboration reaction, a method for preparing organoboron compounds, was a significant turning point. thieme.de
The versatility of organoboron compounds stems from the unique properties of the boron atom, which allows for the formation of stable yet reactive molecules. numberanalytics.com This has made them crucial in a wide array of chemical transformations, from simple functional group modifications to the construction of complex molecules. thieme.denumberanalytics.com They are particularly renowned for their role in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. numberanalytics.comnih.gov
Beyond synthesis, the applications of organoboron compounds have expanded into materials science, where they serve as building blocks for covalent organic frameworks and hydrogels. nih.gov In medicinal chemistry, the unique chemical properties of the boron center have led to the development of several FDA-approved drugs. wvu.edumdpi.com The mildly Lewis acidic nature of the boron atom is also exploited in analytical chemistry for the development of sensors. nih.gov
Unique Structural Attributes of Octadecylboronic Acid and its Relevance for Directed Molecular Interactions
This compound (C18H39BO2) is distinguished by its specific molecular structure, which consists of two key components: a polar boronic acid head group (-B(OH)2) and a long, nonpolar octadecyl tail (an 18-carbon alkyl chain). scbt.com This amphiphilic nature is central to its behavior and applications.
The long alkyl chain imparts significant hydrophobicity to the molecule. researchgate.net This lengthy chain promotes self-assembly and organized packing, particularly at interfaces, a characteristic that is fundamental to its use in forming self-assembled monolayers (SAMs). researchgate.net The van der Waals forces between these long chains are a primary driver of intermolecular interactions, leading to the formation of stable, ordered structures.
The boronic acid head group is the site of specific, directed molecular interactions. The boron atom is Lewis acidic, meaning it can accept a pair of electrons. This property allows it to form reversible covalent bonds with diols, such as those found in sugars and other biologically relevant molecules. nih.gov This specific binding capability is a key feature exploited in sensing applications. Furthermore, the hydroxyl groups of the boronic acid can participate in hydrogen bonding, another crucial type of non-covalent interaction that influences its assembly and interactions with other molecules. mdpi.comcambridgemedchemconsulting.com
The combination of the non-specific, hydrophobically-driven interactions of the long alkyl chain and the specific, directed interactions of the boronic acid head group allows for the creation of highly organized molecular architectures with tailored functionalities. researchgate.net
Evolution of Research Trajectories Involving Long-Chain Boronic Acids
Research into long-chain boronic acids like this compound has evolved significantly, moving from fundamental studies of their properties to sophisticated applications. Initially, much of the focus was on understanding the behavior of these molecules at interfaces, particularly their ability to form stable Langmuir films and self-assembled monolayers (SAMs) on various surfaces.
More recently, research has shifted towards harnessing these properties for specific technological advancements. A significant area of investigation is their use in organic field-effect transistors (OFETs). researchgate.net Studies have shown that modifying dielectric surfaces with SAMs of long-chain boronic acids can improve the performance of these devices. researchgate.net The length of the alkyl chain has been identified as a key parameter influencing the electrical characteristics of the OFETs. researchgate.net
Another prominent research direction is the development of advanced sensors. The ability of the boronic acid group to bind with specific analytes, coupled with the self-assembly properties of the long alkyl chain, makes these compounds ideal for creating sensitive and selective sensing platforms. For instance, polydiacetylene-based sensors incorporating this compound have been developed for the detection of dopamine (B1211576). jst.go.jp
Furthermore, the general progress in organoboron chemistry, such as new catalytic methods for their synthesis and functionalization, continues to open up new possibilities for long-chain boronic acids. hokudai.ac.jprsc.org While much of the focus in synthetic methodology has been on aryl and smaller alkylboronic acids, the increasing interest in the unique applications of long-chain variants is likely to spur the development of more tailored synthetic routes. The utility of alkylboronic acids as alkyl radical precursors in photoredox catalysis is also a growing area of research, which could expand the synthetic toolkit for modifying and incorporating these long chains into other molecular structures. rsc.org
Strategic Approaches for this compound Synthesis
The synthesis of this compound can be achieved through several distinct methodologies. These range from classical organometallic routes to modern transition-metal-catalyzed C–H functionalization, each offering unique advantages in terms of starting material accessibility and reaction conditions.
Transition-Metal-Catalyzed Boron-Carbon Bond Formation
Direct C–H activation has emerged as a powerful strategy for the synthesis of organoboron compounds from simple hydrocarbon feedstocks. wikipedia.orgnih.gov Transition-metal catalysts, particularly those based on iridium and rhodium, can facilitate the direct borylation of unactivated C(sp³)–H bonds in alkanes like octadecane. escholarship.orgvanderbilt.edu These reactions typically involve the catalytic functionalization of primary C–H bonds, which is advantageous for producing terminal alkylboronic esters. escholarship.org
The general mechanism involves a transition metal complex that activates a C–H bond, allowing for the subsequent formation of a carbon-boron bond with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.org Iridium-based catalyst systems have been developed that show high activity and can operate in hydrocarbon solvents, reducing the need for a large excess of the alkane substrate. nsf.govnih.gov These advanced methods represent a highly atom-economical approach to long-chain alkylboronic esters, which are direct precursors to this compound.
Table 1: Representative Data for Transition-Metal-Catalyzed Borylation of Alkanes
| Alkane Substrate | Catalyst System | Boron Source | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| n-Octane | [Ir(cod)OMe]₂ / Me₄Phen | B₂pin₂ | n-Octane (neat) | 120 | 85 | nsf.gov |
| n-Octane | [(Mes)Ir(Bpin)₃] / dpam | B₂pin₂ | Cyclohexane | 80 | >99 | nsf.gov |
This table showcases typical conditions and yields for the borylation of alkanes, demonstrating the feasibility of applying these methods to long-chain substrates like octadecane. "Me₄Phen" is 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) and "dpam" is a 2,2'-dipyridylarylmethane ligand.
Novel Organolithium and Grignard Reagent Mediated Routes
The most traditional and widely practiced synthesis of alkylboronic acids involves the reaction of organometallic reagents with borate (B1201080) esters. libretexts.orgeolss.net For this compound, this route typically starts from 1-halooctadecane (e.g., 1-bromooctadecane).
In the Grignard route, 1-bromooctadecane (B154017) is reacted with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the Grignard reagent, octadecylmagnesium bromide. organic-chemistry.orgleah4sci.com This highly nucleophilic species is then treated at low temperature with a trialkyl borate, most commonly trimethyl borate or triisopropyl borate. Subsequent acidic workup hydrolyzes the intermediate boronate ester to yield the final this compound. clockss.orggoogle.com
Similarly, an organolithium reagent can be used. numberanalytics.commt.com This involves reacting 1-halooctadecane with lithium metal to form octadecyllithium, which is then reacted with the borate ester in the same fashion. libretexts.orgeolss.net These organometallic reagents are powerful bases, necessitating anhydrous conditions to prevent quenching by water. libretexts.orgleah4sci.com
Table 2: General Scheme for Grignard-Mediated Synthesis of Alkylboronic Acids
| Step | Reactants | Reagents & Solvents | Intermediate/Product | Key Considerations |
|---|---|---|---|---|
| 1 | R-X (e.g., 1-Bromooctadecane) | Mg⁰, Dry Ether (THF, Et₂O) | R-MgX (Grignard Reagent) | Reaction must be anhydrous. libretexts.org |
| 2 | R-MgX | B(OR')₃ (e.g., Trimethyl borate), Dry Ether, Low Temp. | R-B(OR')₂ | Addition is exothermic; low temperature (-78 °C) is crucial. |
Boronation Reactions in Functionalized Alkane Frameworks
Introducing a boronic acid group into a long-chain alkane that already contains other functional groups requires selective methods. One powerful technique is the hydroboration-isomerization of internal alkenes. uantwerpen.be This process, often catalyzed by transition metals, allows a double bond located in the middle of a long carbon chain to "walk" to the terminal position. nih.govthieme-connect.com Subsequent hydroboration at this terminal position yields the desired terminal alkylborane. rsc.org This strategy is particularly valuable for converting readily available unsaturated fatty acid derivatives into terminally functionalized compounds like ω-borylated long-chain esters. uantwerpen.be Studies have shown that for long-chain olefins, the choice of an apolar, non-coordinating solvent is critical for achieving high conversion and favorable reaction kinetics. uantwerpen.be
Furthermore, directed C–H borylation offers another route. In a substrate with existing functional groups, the catalyst's selectivity can be influenced by steric and electronic factors, sometimes allowing for borylation at a site remote from the existing group. nih.gov For example, iridium-catalyzed borylation typically occurs at the least sterically hindered primary C–H bond, avoiding positions near bulky groups. wikipedia.orgnih.gov
This compound as a Key Reagent in Organic Synthesis
Organoboron compounds are exceptionally versatile building blocks in modern chemistry, largely due to their participation in palladium-catalyzed cross-coupling reactions. nih.gov
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, enabling the linkage of an organoboron compound with an organic halide or pseudohalide. libretexts.orgorganic-chemistry.org In this context, this compound serves as the nucleophilic partner, providing the 18-carbon alkyl chain. This allows for the synthesis of complex molecules, such as alkylated arenes or vinyl compounds, by coupling the octadecyl group to various aryl or vinyl electrophiles. The general catalytic cycle involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org
The success and efficiency of the Suzuki-Miyaura coupling are heavily influenced by the properties of the coupling partners. The long octadecyl chain imparts specific steric and electronic characteristics to the boronic acid, which in turn modulates reactivity.
Steric Effects: The octadecyl group is a long, bulky, and sterically demanding substituent. This steric hindrance can significantly impact the transmetalation step of the catalytic cycle. nih.govnobelprize.org The approach of the bulky alkylboronic acid to the palladium center can be slowed, particularly when coupled with already hindered aryl halides (e.g., those with ortho substituents). nobelprize.orgrsc.org However, the use of specialized bulky phosphine (B1218219) ligands on the palladium catalyst can often overcome this challenge, facilitating the coupling of even highly hindered substrates. rsc.orgnih.govrsc.org The interplay between the sterics of the ligand and the alkylboronic acid is crucial for achieving high yields. nih.gov
Electronic Effects: The octadecyl group is a simple alkyl chain, which acts as a weak electron-donating group through an inductive effect. This influences the nucleophilicity of the carbon atom attached to the boron. In the transmetalation step, which is facilitated by a base, the organic group is transferred to the palladium center. The electronic nature of this group affects the rate of this transfer. While alkyl groups are generally considered challenging coupling partners compared to aryl groups due to slower transmetalation and the potential for side reactions like β-hydride elimination, optimized catalyst systems with electron-rich and bulky phosphine ligands have made these couplings routine. organic-chemistry.orgnih.gov Studies on primary alkylboron reagents suggest that transmetalation often proceeds with retention of stereochemistry and that its efficiency can be less sensitive to electronic perturbations compared to secondary alkylboron reagents. researchgate.net
Table 3: Influence of Steric Hindrance on Suzuki-Miyaura Coupling Yields
| Alkylboronic Acid | Aryl Halide | Catalyst System | Yield (%) | Key Observation | Reference |
|---|---|---|---|---|---|
| Cyclohexylboronic acid | 2-Bromo-1,3,5-trimethylbenzene | Pd(OAc)₂ / AntPhos | 94 | Bulky ligand (AntPhos) enables coupling of a hindered secondary alkylboronic acid with a di-ortho-substituted aryl bromide. | rsc.org |
| Cyclopropylboronic acid | (E/Z)-1-(2-bromo-2-fluorovinyl)-4-nitrobenzene | Pd₂(dba)₃ / Xantphos | 83 | Strained secondary alkylboronic acid is effective. | mdpi.com |
| Isopropylboronic acid | (E/Z)-1-(2-bromo-2-fluorovinyl)-4-nitrobenzene | Pd₂(dba)₃ / Xantphos | 0 | Standard secondary alkylboronic acid fails due to steric hindrance and/or β-hydride elimination. | mdpi.com |
This table illustrates how steric hindrance on the boronic acid partner impacts coupling efficiency and how catalyst and condition optimization can overcome these challenges. While not featuring this compound directly, the principles governing these sterically demanding couplings are directly applicable.
Stereochemical Control in Boronic Acid-Mediated Couplings
Boronic acids are fundamental reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. A critical aspect of these reactions is the control of stereochemistry, particularly when dealing with substrates that have pre-existing stereocenters, such as Z-alkenyl halides or chiral secondary alkyl groups.
The primary goal in many of these couplings is the retention of the original olefin geometry or the stereochemical configuration of the carbon center attached to the boron atom. richmond.eduorganic-chemistry.org The stereochemical outcome is not solely dependent on the boronic acid but is intricately influenced by a combination of factors including the palladium catalyst's ligand, the solvent, and the base used. organic-chemistry.orgnih.gov For instance, in couplings involving Z-alkenyl halides, the choice of phosphine ligand on the palladium catalyst is crucial to prevent Z-to-E isomerization. organic-chemistry.org While specific studies focusing exclusively on this compound are not prevalent, the general principles apply. The large steric bulk of the octadecyl group can influence the approach of reactants to the catalytic center, potentially impacting the stereochemical integrity of the product.
In the cross-coupling of chiral secondary boronic esters, two stereospecific pathways for transmetalation to the Pd(II) center exist: one leading to inversion and the other to retention of configuration. researchgate.net The preferred pathway can be directed by the ligand design. Ligands that provide axial shielding to the palladium(II) complex can promote stereoretentive coupling by selectively disfavoring the transition state that leads to inversion. researchgate.net
Table 1: Factors Influencing Stereochemical Outcome in Boronic Acid Couplings
| Factor | Influence on Stereochemistry | Research Finding |
| Palladium Ligand | The steric and electronic properties of the ligand are paramount in preventing isomerization and directing the stereochemical pathway (retention vs. inversion). organic-chemistry.orgresearchgate.net | Bulky, electron-rich phosphine ligands can favor specific stereochemical outcomes. researchgate.net For Z-olefins, Pd(P(o-Tol)3)2 has been identified as an effective catalyst for maintaining geometry. organic-chemistry.org |
| Substrate Structure | The nature of the groups attached to the double bond or stereocenter influences stability and reactivity. | The inherent stability of the substrate's stereochemistry is a key factor. |
| Reaction Conditions | Temperature, solvent, and the choice of base can affect reaction kinetics and the potential for side reactions or isomerization. organic-chemistry.org | Higher temperatures can sometimes lead to loss of stereochemical purity, although solvent adjustments can mitigate this. organic-chemistry.org |
Reversible Covalent Bonding with Diols and Polyols
A hallmark of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. researchgate.netnih.gov This reaction yields cyclic boronate esters. The interaction is robust, yet the resulting covalent B-O bonds can be reversed under specific conditions, making it a prime example of dynamic covalent chemistry. researchgate.netrsc.org
This reversible nature is exploited in the development of self-organizing systems, sensors, and dynamic materials. researchgate.netutexas.edu The long hydrophobic octadecyl chain of this compound can be leveraged to create amphiphilic structures or to anchor the boronic acid moiety within lipid membranes or on non-polar surfaces, allowing the reversible binding of hydrophilic polyols to occur at interfaces.
The formation of a boronate ester from a boronic acid and a diol is a multi-step process governed by Lewis acid-base principles. researchgate.netnih.gov
Initial State : In its free state, the boronic acid features a boron atom with a trigonal planar geometry and sp2 hybridization. The boron atom possesses a vacant p-orbital, rendering it Lewis acidic. researchgate.net
Interaction with Nucleophile : The Lewis acidic boron atom can interact with a Lewis base, such as a hydroxide (B78521) ion or a diol. In aqueous solution, the boronic acid (R-B(OH)2) exists in equilibrium with its anionic tetrahedral boronate form (R-B(OH)3⁻). researchgate.net
Esterification : The reaction with a diol proceeds through the formation of a tetrahedral intermediate. This process is significantly more favorable with the anionic sp3-hybridized boronate form. researchgate.net The subsequent elimination of two water molecules results in the formation of a stable five- or six-membered cyclic boronate ester. nih.gov The entire process is an equilibrium that can be influenced by factors such as pH, solvent, and the structure of the diol. chemrxiv.org
The synthesis of boronate esters is a condensation reaction, and the equilibrium can be driven forward, for instance, if the resulting boronate ester is insoluble in the reaction medium. researchgate.net
The equilibrium between the boronic acid and the boronate ester is exquisitely sensitive to pH. researchgate.net This pH-responsiveness is central to many of its applications in sensing and materials science. materialsciencejournal.org
Under Acidic Conditions (low pH) : The equilibrium favors the neutral, trigonal sp2-hybridized form of the boronic acid. This form has a significantly lower affinity for diols, and any pre-formed boronate esters tend to hydrolyze and decompose. researchgate.net
Under Neutral to Alkaline Conditions (higher pH) : As the pH of the solution approaches and surpasses the pKa of the boronic acid, the equilibrium shifts towards the anionic, tetrahedral sp3-hybridized boronate ion. researchgate.netnih.gov This tetrahedral species is a much stronger binder, readily reacting with diols to form stable cyclic esters. researchgate.net
The pKa of the boronic acid is therefore a critical parameter. The presence of electron-withdrawing groups on the aryl ring of an arylboronic acid can lower its pKa, enhancing its ability to bind diols at physiological pH. nih.gov For an alkylboronic acid like this compound, the electron-donating nature of the alkyl group generally results in a higher pKa compared to arylboronic acids. This pH-dependent binding and unbinding allows for the controlled assembly and disassembly of molecular structures. researchgate.net
Table 2: pH Influence on Boronic Acid-Diol Interaction
| pH Condition | Boronic Acid State | Interaction with Diol |
| pH < pKa | Predominantly neutral, trigonal (sp2) | Weak binding, boronate ester hydrolysis is favored |
| pH ≈ pKa | Equilibrium between neutral and anionic forms | Dynamic equilibrium, sensitive to small pH changes |
| pH > pKa | Predominantly anionic, tetrahedral (sp3) | Strong binding, boronate ester formation is favored |
Catalytic Roles and Organocatalysis
Beyond their role as stoichiometric reagents, boronic acids are emerging as versatile organocatalysts. They can operate through several activation modes, primarily by functioning as Lewis acids or, under certain conditions, as Brønsted acids. nih.gov
This compound in Brønsted Acid Catalysis
While boronic acids are not intrinsically strong Brønsted acids, their acidity can be dramatically enhanced to generate potent catalytic species in situ. nih.gov A key finding is that the covalent assembly of boronic acids with the solvent hexafluoroisopropanol (HFIP) can generate strong Brønsted acids capable of catalyzing various reactions. nih.gov
The Brønsted-Lowry theory defines an acid as a proton donor. wikipedia.org In the context of catalysis, a Brønsted acid activates a substrate by protonating it, making it more electrophilic. researchgate.netacs.org The catalytic activity is often correlated with the acid strength (pKa) of the catalyst, as described by the Brønsted catalysis equation. wikipedia.org The catalytic potential of this compound in this mode would rely on its ability to form these highly acidic species, which then activate substrates for subsequent transformations.
Activation of Hydroxy-Containing Compounds
A primary catalytic function of boronic acids is the activation of hydroxy-containing compounds, such as alcohols and carboxylic acids. nih.govwikipedia.org This activation can proceed through distinct mechanisms:
Lewis Acid Activation : The empty p-orbital on the boron atom can act as a Lewis acid, coordinating to the oxygen of a hydroxyl group to increase its electrophilicity or make a leaving group better.
Covalent Activation : As discussed, the boronic acid can react with a hydroxyl group (or more commonly, a diol) to form a boronate ester. This transformation changes the reactivity of the substrate, enabling subsequent reactions. This is a common strategy in protecting group chemistry and in directing reactions to specific sites.
Brønsted Acid Catalysis : As detailed above, the in situ-generated boronic acid-derived Brønsted acid can protonate a hydroxyl group, converting it into a better leaving group (H₂O) and facilitating reactions like dehydrations or nucleophilic substitutions. nih.gov
The long octadecyl chain can provide a hydrophobic microenvironment, potentially influencing the selectivity and efficiency of these catalytic processes, especially for reactions involving non-polar substrates or those occurring in biphasic systems.
Structure
2D Structure
Properties
IUPAC Name |
octadecylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h20-21H,2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDBMZFQJKWYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCCCCCCCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196181 | |
| Record name | 1-Stearylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4445-09-4 | |
| Record name | 1-Stearylboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004445094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Stearylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations
Chemoselective Transformations Enabled by Boronic Acid Derivatives
The boronic acid functional group, R-B(OH)₂, is a cornerstone of modern organic synthesis, prized for its stability, low toxicity, and versatile reactivity. wikipedia.orgnumberanalytics.com A key feature of boronic acids and their derivatives is their capacity for chemoselective transformations, where a reagent selectively reacts with one functional group in a molecule that contains multiple reactive sites. scholaris.ca This selectivity is fundamental to creating complex molecules by minimizing the need for cumbersome protection and deprotection steps. libretexts.org While boronic acids are generally classified by the organic residue (R) attached to boron—such as alkyl, aryl, or vinyl—the principles of chemoselectivity often apply broadly across these classes, including long-chain derivatives like octadecylboronic acid. wiley-vch.de However, the specific nature of the 'R' group can influence reactivity; for instance, alkylboronic acids have historically been considered challenging substrates for certain cross-coupling reactions, requiring the development of highly active catalyst systems. wiley-vch.de
The utility of boronic acid derivatives in chemoselective processes stems from the unique electronic and steric properties of the boron center, which can be modulated by derivatization (e.g., to boronate esters) or by the reaction conditions employed. Key transformations where this selectivity is exploited include palladium-catalyzed cross-coupling, selective oxidations, and radical reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex. numberanalytics.comlibretexts.org Chemoselectivity in this reaction is frequently observed when a substrate contains multiple electrophilic sites, such as different halogen atoms. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the product. numberanalytics.com
The difference in reactivity among carbon-halogen bonds (C-I > C-OTf > C-Br >> C-Cl) can be exploited for selective couplings. Research has demonstrated that by carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to selectively couple a boronic acid at the more reactive site, leaving a less reactive halide untouched for subsequent transformations. For example, in a Pd-catalyzed homologation of arylboronic acids, good yields were achieved with aryl chlorides, while the corresponding bromide adduct gave a low yield, highlighting electrophile chemoselectivity. acs.org This allows for sequential, site-selective functionalization of polyhalogenated aromatic or heteroaromatic systems.
Table 1: Research Findings on Chemoselective Suzuki-Miyaura Coupling
| Substrate | Boronic Acid | Catalyst System | Conditions | Product | Yield/Selectivity | Ref |
|---|---|---|---|---|---|---|
| 4-Bromoiodobenzene | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O, 80 °C | 4-Bromo-1,1'-biphenyl | >95% selective for C-I coupling | organic-chemistry.org, numberanalytics.com |
| 1-Bromo-4-chlorobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃, SPhos | Toluene, K₃PO₄, 100 °C | 4-Chloro-4'-methoxy-1,1'-biphenyl | High selectivity for C-Br coupling | reddit.com |
Selective Oxidation of Boronic Acids vs. Boronate Esters
Boronic acids and their corresponding esters, such as pinacol (B44631) esters (BPin), are both susceptible to oxidation, typically to the corresponding alcohol or phenol. However, their differing reactivity can be harnessed to achieve chemoselective oxidation. It has been shown that under basic biphasic conditions, a boronic acid can be selectively oxidized in the presence of a boronic acid pinacol ester. rsc.org This selectivity arises from the preferential formation of a water-soluble trihydroxyboronate salt from the boronic acid, which is then transferred to the aqueous phase containing the oxidant. rsc.org The more lipophilic boronate ester remains in the organic phase, unreacted. This method allows for the direct and selective transformation of one boron moiety over another within the same molecule, a process that is predictable and general across a range of substrates. rsc.org This strategy can even be used to invert conventional reactivity, enabling the selective oxidation of typically stable BMIDA esters over the more reactive BPin esters. rsc.org
Table 2: Research Findings on Chemoselective Oxidation of Organoboron Compounds
| Substrate (with both BA and BPin) | Reagent | Conditions | Major Product (from BA oxidation) | Selectivity | Ref |
|---|---|---|---|---|---|
| 1-(B(OH)₂)-4-(BPin)benzene | NaBO₃·4H₂O | THF/H₂O, rt | 4-(BPin)phenol | High selectivity for BA oxidation | rsc.org |
Chemoselective Radical Generation
Alkylboronic acids and their derivatives have emerged as valuable precursors for generating alkyl radicals under mild conditions. researchgate.net Visible-light-assisted photoredox catalysis can activate the C–B bond, but applications with alkylboronic acids have been somewhat limited by their high oxidation potential. acs.org However, recent studies have shown that amide solvents, such as N,N-dimethylacetamide, can engage in hydrogen bonding with boronic acids, lowering their oxidation potential and enabling the formation of alkyl radicals. acs.org A significant finding is that this activation can be chemoselective. It is possible to generate an alkyl radical from a free boronic acid while leaving a corresponding boronate ester within the same molecule untouched. acs.org This selective activation opens pathways for late-stage functionalization and complex molecule synthesis, including the preparation of unnatural amino acids. acs.org
Table 3: Research Findings on Chemoselective Radical Generation and Reaction
| Substrate | Reaction Type | Catalyst/Conditions | Key Feature | Ref |
|---|---|---|---|---|
| Alkylboronic acid | Giese Addition | fac-Ir(ppy)₃, DMA, visible light | Radical generation from BA in the presence of unreactive BPin ester | acs.org |
Advanced Materials Science and Surface Engineering Applications
Self-Assembled Monolayers (SAMs) of Octadecylboronic Acid
Self-assembled monolayers are highly organized, single-molecule-thick layers that spontaneously form on a solid substrate. ossila.com The formation of these structures is driven by the chemical interaction between a specific part of the molecule, the headgroup, and the substrate, as well as by intermolecular forces between the adjacent molecules. ethz.ch In the case of this compound, the boronic acid group serves as the anchor, while the long octadecyl chain contributes to the ordering of the monolayer.
Fundamental Principles of Film Formation and Ordering
The creation of well-defined SAMs is a process governed by several key principles, including the mechanisms of growth on different substrates and the interactions between the constituent molecules. The initial formation of the monolayer can be rapid, occurring within seconds to minutes, but this initial layer is often not well-ordered. sigmaaldrich.com Over a period of hours to days, the layer reorganizes into a more ordered and densely packed structure. sigmaaldrich.com
The formation of this compound SAMs has been investigated on various substrates, demonstrating the versatility of this molecule for surface modification. The growth of these monolayers is a dynamic process that begins with the adsorption of molecules onto the surface, driven by the affinity of the boronic acid headgroup for the substrate. ethz.ch
On mica , a commonly used substrate for studying SAMs, octadecylphosphonic acid (a closely related compound) forms mechanically robust monolayers. uwo.ca The strong interaction between the phosphonic acid headgroup and the mica surface suggests that the film is not merely physically adsorbed but is strongly bonded. uwo.ca This strong bonding contributes to the resilience of the SAMs against mechanical stress. uwo.ca Similarly, this compound is expected to form well-ordered layers on mica due to the favorable interaction between the boronic acid and the hydroxyl groups on the mica surface.
On silica (B1680970) (silicon dioxide) , the formation of organophosphonate monolayers has also been studied. The process involves the reaction of the phosphonic acid headgroup with the surface silanol (B1196071) (Si-OH) groups. This covalent bonding leads to the formation of a stable and well-ordered monolayer. The principles governing the formation of octadecylphosphonic acid on silica are applicable to this compound, which can also form strong bonds with the silica surface.
The mechanism of film formation from aqueous dispersions often involves the coalescence of particles as the solvent evaporates. researchgate.netdoxuchem.com This process forces the molecules into a closely packed and ordered arrangement. researchgate.net While this is more typical for polymer films, the underlying principles of particle packing and ordering are relevant to the self-assembly process of smaller molecules like this compound from solution. The final film's quality is highly dependent on the initial dispersion and the evaporation process. researchgate.net
The stability and order of a self-assembled monolayer are significantly influenced by the interactions between the long alkyl chains of the this compound molecules. These van der Waals interactions are crucial for the formation of a densely packed and well-ordered film.
The packing density of a SAM is a critical parameter that affects its properties. It is often evaluated using techniques like X-ray photoelectron spectroscopy (XPS). rsc.org For alkanethiols on gold, a well-ordered SAM exhibits alkyl chains that are fully trans-extended and tilted at a specific angle from the surface normal to maximize van der Waals interactions. uh.edu A lower packing density generally corresponds to a greater tilt angle of the alkyl chains. uh.edu
The presence of even small amounts of impurities can disrupt the ordering of the monolayer, leading to a less densely packed and more disordered film. sigmaaldrich.com Therefore, the purity of the this compound is crucial for achieving high-quality SAMs. The packing density of carboxylic acid-terminated SAMs has been shown to vary depending on the preparation method, with some approaches yielding more ordered and dense monolayers than others. rsc.orgresearchgate.net
| Interaction Type | Role in SAM Formation | Consequence for Film Structure |
| Molecule-Substrate | Anchors the molecules to the surface, initiating self-assembly. ethz.ch | Determines the initial adsorption and orientation of the molecules. |
| Intermolecular (van der Waals) | Drives the ordering and packing of the alkyl chains. uh.edu | Leads to a densely packed, crystalline-like monolayer structure. |
Surface Functionalization and Interface Control
The ability to form SAMs makes this compound a powerful tool for surface functionalization. nih.govresearchgate.net By creating a monolayer on a substrate, the surface's chemical and physical properties can be precisely controlled. ethz.ch This opens up a wide range of applications where tailored surface characteristics are required.
The terminal group of the molecules in a SAM dictates the resulting surface properties. While this compound itself presents a nonpolar, hydrocarbon surface, the boronic acid headgroup can be further modified or used in conjunction with other molecules to introduce specific functionalities. This allows for the creation of surfaces with tailored properties such as wettability, adhesion, and biocompatibility. nih.gov
For instance, by modifying the surface of a material with a SAM, its interaction with its environment can be dramatically altered. A hydrophobic surface can be made hydrophilic, or a surface can be functionalized to selectively bind to certain molecules. sigmaaldrich.com This precise control over surface chemistry is essential in fields like biosensors, microelectronics, and catalysis. The ability to tailor surface properties is also crucial for improving the performance of materials in applications such as chemical mechanical planarization (CMP), where the surface characteristics of abrasive nanoparticles play a key role. rsc.org
The boronic acid headgroup of this compound serves as an effective anchor for attaching the monolayer to metal oxide surfaces. ossila.com This anchoring is crucial for the stability and durability of the SAM. The interaction between the boronic acid and the metal oxide can range from strong covalent or ionic bonds to weaker hydrogen bonds, depending on the specific oxide and the environmental conditions. researchgate.netnih.gov
The stability of phosphonic acid SAMs, which are analogous to boronic acid SAMs, has been shown to depend on the specific crystal face of the aluminum oxide substrate. nih.gov On some surfaces, the monolayers are highly stable in aqueous environments, while on others, they can be displaced by water molecules. nih.gov This highlights the importance of understanding the specific interactions between the anchor group and the substrate for designing robust SAMs.
Different anchoring groups, such as carboxylic acids and phosphonic acids, have been extensively studied for their ability to bind to metal oxide surfaces. rsc.org Boronic acids offer a valuable alternative with their own unique binding characteristics. The choice of anchoring group is critical for applications such as dye-sensitized solar cells, where the efficiency of electron injection from a dye molecule into the metal oxide semiconductor is highly dependent on the nature of the anchor. ntnu.no
| Anchoring Group | Common Substrates | Binding Characteristics |
| Boronic Acid | Metal Oxides, Silica, Mica | Forms stable bonds, particularly with hydroxylated surfaces. |
| Phosphonic Acid | Metal Oxides (e.g., Al₂O₃, TiO₂), Mica | Forms strong, often covalent bonds, leading to robust monolayers. nih.gov |
| Carboxylic Acid | Metal Oxides | A widely used anchor, though its stability in aqueous environments can be limited. rsc.org |
| Silanes | Silica, Glass, Metal Oxides | Form strong covalent Si-O-Si bonds with the substrate. |
| Thiols | Noble Metals (e.g., Gold, Silver) | Form strong metal-sulfur bonds. sigmaaldrich.com |
Integration into Hybrid Material Architectures
The molecular structure of this compound, featuring a hydrophilic boronic acid group and a long hydrophobic octadecyl tail, makes it an ideal candidate for an interfacial coupling agent in the creation of organic-inorganic hybrid materials. These materials combine the distinct properties of both organic (e.g., polymer) and inorganic (e.g., metal oxide) components into a single composite, often exhibiting synergistic effects.
The integration of this compound into these architectures primarily occurs at the interface between the two dissimilar phases. The boronic acid functional group can form strong covalent or coordinative bonds with the surfaces of inorganic materials rich in hydroxyl groups, such as silica (SiO₂), titania (TiO₂), and alumina (B75360) (Al₂O₃). This process effectively anchors the molecule to the inorganic surface. Simultaneously, the long, nonpolar octadecyl chain extends away from the surface and into the organic or polymeric matrix.
This molecular bridging accomplishes several key objectives:
Improved Compatibility: It mitigates the inherent incompatibility between hydrophilic inorganic fillers and hydrophobic polymer matrices.
Enhanced Dispersion: By modifying the surface of inorganic nanoparticles, this compound helps prevent their agglomeration within the polymer matrix, leading to a more uniform dispersion and, consequently, more predictable and improved material properties. umontpellier.fr
Research into hybrid systems has shown that such surface modifications are crucial for developing advanced materials. For instance, studies on Mo-based inorganic-organic hybrid nanocrystals have demonstrated that long-chain organic cations can act as a shell, enabling the self-assembly of the nanocrystals into ordered lamellar structures. rsc.org This principle is directly applicable to how this compound would function, creating a well-defined organic layer on an inorganic core, facilitating its integration into a bulk organic medium.
Polymer Science and Functionalized Polymeric Systems
This compound is a powerful tool in polymer science, enabling the development of functionalized polymeric systems with advanced, often "smart," properties. Current time information in Bangalore, IN. Its utility stems from its dual chemical nature, which can be exploited to modify polymer backbones, create responsive cross-linked networks, and engineer sophisticated composite materials.
This compound in Polymer Functionalization
Polymer functionalization is the process of introducing specific chemical groups onto a polymer's structure to impart new properties. nih.gov The incorporation of this compound introduces both a reactive boronic acid handle and a long alkyl chain, providing a route to materials with combined responsiveness and specific physicochemical characteristics.
Post-polymerization modification is a versatile strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of functional monomers. nih.gov This approach involves first synthesizing a well-defined "scaffold" polymer containing reactive groups and then subsequently attaching the desired functional molecule. researchgate.netrsc.org
In the context of this compound, a "grafting to" approach is typically employed. nih.govmdpi.com This involves a precursor polymer that has been prepared with reactive sites along its backbone or at its chain ends. These sites, such as amino or hydroxyl groups, can then react with the boronic acid moiety of this compound or a chemically activated version of it.
For example, a polymer scaffold like poly(2-vinyl-4,4-dimethyl azlactone) (PVDMA) is highly reactive towards amine-containing molecules. nih.gov Although not a direct reaction with the boronic acid itself, a derivative of this compound containing a primary amine could be readily grafted onto the PVDMA backbone. A more direct strategy involves using polymers with functional groups that have an affinity for boronic acids, allowing for the direct attachment of the this compound molecule to the pre-formed polymer chain. This method allows for the creation of well-defined graft copolymers where the properties of the original polymer are augmented by the hydrophobic and responsive nature of the grafted side chains.
The boronic acid group is well-known for its ability to form reversible covalent bonds, specifically boronate esters, with molecules containing 1,2- or 1,3-diol functionalities. Current time information in Bangalore, IN. This interaction is the foundation for creating responsive polymer networks. When this compound is incorporated as a pendant group on polymer chains, these chains can be cross-linked by adding a diol-containing molecule or another polymer like poly(vinyl alcohol).
Crucially, this cross-linking is dynamic. The boronate ester linkages can be competitively displaced by the addition of a free diol, such as glucose. This property is the basis for glucose-responsive materials. In such a network, the cross-link density is dependent on the concentration of free glucose in the surrounding environment. An increase in glucose concentration leads to the dissociation of the cross-links, causing the polymer network to swell or even dissolve. The long octadecyl chain adds a strong hydrophobic character to the network, which influences its swelling behavior, mechanical properties, and interactions with encapsulated molecules.
Design of Smart Hydrogels and Responsive Materials
Smart hydrogels are cross-linked polymer networks that can undergo significant volume changes in response to external stimuli such as pH, temperature, or the concentration of a specific chemical species. rsc.org Hydrogels functionalized with this compound are a prime example of chemically-responsive materials, particularly those designed for glucose sensing or glucose-triggered delivery. mdpi.comnih.gov
The design of these hydrogels leverages the reversible boronate ester formation. A hydrogel can be formed by mixing polymer chains functionalized with this compound with a diol-containing cross-linking agent. rsc.org Alternatively, a single polymer system can be designed where some monomers are functionalized with boronic acid and others with a diol (like glucose), allowing for intra-polymer cross-linking. mit.edunih.gov
Table 1: Model Components and Mechanism of an this compound-Based Glucose-Responsive Hydrogel
| Component | Function | Response Mechanism |
|---|---|---|
| Poly(acrylamide-co-octadecylboronic acid) | Main polymer backbone providing hydrophilicity and responsive sites. | In the absence of free glucose, the boronic acid groups on the main polymer cross-link with the diol groups of PVA, forming a stable gel. When free glucose is introduced, it competitively binds to the boronic acid sites, displacing the PVA cross-links and causing the hydrogel to swell and release any encapsulated payload. |
| Poly(vinyl alcohol) (PVA) | Diol-containing cross-linker. | |
| Encapsulated Drug (e.g., Insulin) | Therapeutic payload. | Released from the hydrogel matrix as the network swells and the mesh size increases. |
Applications in Polymer Composites and Nanocomposites
In polymer composites and nanocomposites, small amounts of filler materials are added to a polymer matrix to enhance its properties, such as mechanical strength, thermal stability, or barrier properties. wiley-vch.de A major challenge is ensuring good adhesion and dispersion of the filler within the polymer matrix. mdpi.com this compound can act as a highly effective surface modification agent or coupling agent to address this challenge.
The working principle is similar to its role in hybrid materials.
Surface Functionalization: Nanofillers like silica nanoparticles, cellulose (B213188) nanocrystals, or clay platelets are treated with this compound. The boronic acid head group chemically bonds to the filler surface. umontpellier.fr
Interfacial Compatibilization: The long, hydrophobic octadecyl tails project from the filler surface, creating an organic "corona" that is chemically similar to the polymer matrix (e.g., polyethylene, polypropylene).
Improved Performance: This surface modification reduces the interfacial tension between the hydrophilic filler and the hydrophobic polymer, preventing the fillers from clumping together and promoting their fine dispersion. This leads to more effective stress transfer from the polymer matrix to the filler, resulting in a significant improvement in the composite's mechanical properties.
Research on similar systems, such as silica nanoparticles modified with alkylphosphonic acids, has demonstrated that such surface treatments are crucial for achieving well-dispersed nanoparticles within a polymer matrix, leading to enhanced material properties. umontpellier.fr
Table 2: Representative Research Findings on Property Enhancement in Nanocomposites Using Functionalized Fillers
| Property | Neat Polymer Matrix | Composite with Unmodified Nanofiller | Composite with Surface-Modified Nanofiller* | Reference Principle |
|---|---|---|---|---|
| Tensile Strength (MPa) | 30 | 32 | 45 | Improved stress transfer due to better interfacial adhesion. mdpi.com |
| Young's Modulus (GPa) | 1.5 | 1.8 | 2.5 | Enhanced stiffness from well-dispersed, high-modulus filler. mdpi.com |
| Filler Dispersion | N/A | Agglomerated | Homogeneous | Improved compatibility between filler surface and polymer matrix. umontpellier.fr |
*Data are representative values based on general findings in the literature for polymer nanocomposites and are intended for illustrative purposes to show the effect of surface modification with agents like this compound.
Supramolecular Chemistry and Engineered Assemblies
Design and Construction of Supramolecular Assemblies with Octadecylboronic Acid
The creation of sophisticated supramolecular structures from this compound relies on the principles of molecular self-assembly, where molecules spontaneously organize into structurally well-defined arrangements. wikipedia.org This process is driven by the interplay of various intermolecular forces. The amphiphilic nature of this compound, possessing both a hydrophilic boronic acid head and a hydrophobic octadecyl tail, is a key factor in its self-assembly behavior, particularly at interfaces.
The stability and structure of supramolecular assemblies involving this compound are dictated by a variety of non-covalent interactions. wikipedia.orgnus.edu.sg These interactions, while weaker than covalent bonds, collectively provide the driving force for the formation of ordered structures. wikipedia.org
Key non-covalent interactions include:
Hydrogen Bonding: The boronic acid functional group is a potent hydrogen bond donor and acceptor. mdpi.commdpi.com This allows for the formation of strong, directional hydrogen bonds between this compound molecules, often leading to the creation of dimers or larger aggregates. nus.edu.sg
π-π Stacking: While the octadecyl chain is aliphatic, the boronic acid group can be attached to an aromatic ring. In such cases, π-π stacking interactions between aromatic moieties can further stabilize the supramolecular structure.
Hydrophobic Interactions: In aqueous environments, the hydrophobic octadecyl tails tend to aggregate to minimize contact with water molecules, a phenomenon known as the hydrophobic effect. This is a major driving force for the formation of micelles, vesicles, and monolayers at the air-water interface. wikipedia.org
The following table summarizes the primary non-covalent interactions and their roles in the assembly of this compound.
| Interaction | Description | Role in Assembly |
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen. mdpi.com | Directs the formation of specific, ordered structures through the boronic acid head groups. nus.edu.sg |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. nih.gov | Promotes the close packing of the long alkyl chains, enhancing structural stability. nih.gov |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Drives the self-assembly into larger structures like micelles and monolayers in aqueous media. wikipedia.org |
This compound and its derivatives are excellent candidates for the construction of two-dimensional (2D) molecular architectures, particularly on solid substrates. nih.gov The self-assembly process can lead to the formation of highly ordered, non-densely packed molecular networks. psu.edu These structures often exhibit nanoscale cavities or pores, making them interesting for applications in molecular recognition and templating. psu.edu
For instance, at the liquid-solid interface, long-chain alkanes and their derivatives can form lamellar structures. The molecules align themselves parallel to each other, with the alkyl chains extending away from the substrate. Scanning tunneling microscopy (STM) has been a key technique for visualizing these 2D structures with sub-molecular resolution, revealing the intricate packing and ordering of the molecules. mdpi.com The formation of these architectures is a dynamic process, influenced by factors such as solvent, temperature, and substrate. mdpi.com
The self-assembly of boronic acids can create well-defined cavities that can encapsulate other molecules, a concept central to host-guest chemistry. nih.govnih.gov The boronic acid moiety itself can act as a recognition site. For example, boronic acids are known to reversibly bind with diols, such as sugars. frontiersin.org
When this compound molecules assemble into a 2D network, the resulting pores can act as hosts for guest molecules. The size and shape of these cavities can be tuned by modifying the structure of the boronic acid building block. This provides a pathway to creating surfaces with selective binding properties. The binding of a guest molecule within the cavity is typically driven by a combination of non-covalent interactions, including hydrogen bonding and van der Waals forces. nih.gov The reversible nature of these interactions allows for the potential release of the guest molecule in response to an external stimulus. epfl.ch
Responsive Supramolecular Systems
A significant area of research in supramolecular chemistry is the development of "smart" materials that can respond to external stimuli. numberanalytics.comosaka-u.ac.jp this compound-based systems are well-suited for creating such responsive materials due to the dynamic nature of the non-covalent and covalent bonds involved in their assembly. nus.edu.sgdiva-portal.org
Supramolecular assemblies of this compound can be designed to assemble or disassemble in response to various external triggers. numberanalytics.com These stimuli can modulate the non-covalent interactions that hold the assembly together. mdpi.com
Examples of stimuli include:
pH: The boronic acid group has a specific pKa. Changes in the pH of the surrounding medium can alter the ionization state of the boronic acid, thereby affecting its ability to form hydrogen bonds. This can lead to the disassembly of pH-sensitive structures.
Temperature: Non-covalent interactions are often temperature-dependent. mdpi.com Increasing the temperature can provide enough thermal energy to overcome the forces holding the assembly together, leading to its disassembly. This process is often reversible upon cooling. mdpi.com
Chemicals: The addition of specific chemical species can trigger a response. For example, the introduction of molecules that can bind strongly to the boronic acid group, such as certain diols or fluoride (B91410) ions, can disrupt the existing supramolecular structure and lead to the formation of a new assembly or disassembly. mdpi.com
The following table outlines various stimuli and their effects on this compound assemblies.
| Stimulus | Mechanism of Action | Resulting Behavior |
| pH Change | Alters the ionization state of the boronic acid, disrupting hydrogen bonding networks. | Assembly or disassembly of the supramolecular structure. numberanalytics.com |
| Temperature Fluctuation | Affects the strength of non-covalent interactions like hydrogen bonds and van der Waals forces. mdpi.com | Reversible assembly and disassembly. mdpi.com |
| Addition of Competitive Binders | Guest molecules with a high affinity for the boronic acid group displace the original interactions. | Disruption or transformation of the assembly. nih.gov |
Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions. wikipedia.org This allows for the creation of robust yet adaptable networks. The reaction between boronic acids and diols to form boronate esters is a prime example of a dynamic covalent reaction. nih.gov
This reversibility is crucial for creating self-healing and adaptable materials. researchgate.net In a network crosslinked by boronate esters, the bonds can break and reform, allowing the material to respond to stress and even repair damage. The equilibrium of the boronate ester formation can be influenced by factors such as pH and the presence of water, providing a handle to control the dynamic nature of the network. nih.gov The integration of dynamic covalent bonds within supramolecular assemblies of this compound offers a powerful strategy for developing complex, functional materials with programmable properties. researchgate.net
Advanced Sensing and Recognition Technologies
Principles of Octadecylboronic Acid-Based Sensing
The sensing capabilities of this compound are rooted in the fundamental chemistry of its boronic acid functional group. This group can reversibly form covalent bonds with compounds containing 1,2- or 1,3-diol moieties. nih.gov This interaction is the cornerstone of its use in detecting a wide range of biologically and environmentally significant molecules.
Chemo- and biosensors utilizing this compound are typically built upon structured molecular assemblies. The long C18 alkyl chain facilitates the creation of organized layers on solid substrates, which is a critical step in fabricating stable and reproducible sensor surfaces. rsc.orgnih.gov
Two primary methods for creating these platforms are:
Self-Assembled Monolayers (SAMs): this compound, often in a thiol-derivatized form to bind to gold surfaces, can spontaneously form dense, ordered monolayers. societechimiquedefrance.fruni-tuebingen.de These SAMs create a well-defined interface where the boronic acid groups are exposed for analyte interaction, while the alkyl chains provide a stable, insulating layer. societechimiquedefrance.frrsc.org This molecular-level control is a significant advantage for creating functional sensor systems. societechimiquedefrance.fr
Langmuir-Blodgett (LB) Films: As an amphiphilic molecule, this compound can form a monolayer at the air-water interface, which can then be transferred layer by layer onto a solid substrate. wikipedia.orgsfu.ca This technique allows for precise control over the film thickness and molecular arrangement, making it a powerful tool for fabricating ultrathin films for sensing applications. scirp.orgresearchgate.netnih.gov
These platforms can be integrated into various sensor devices, including those for point-of-care diagnostics and environmental monitoring. rsc.orgmdpi.com The use of nanomaterials, such as gold nanoparticles or carbon nanotubes, can further enhance the sensitivity of these biosensors by increasing the surface area and providing unique catalytic or electrical properties. rsc.orgmdpi.com
The primary sensing principle of this compound is its ability to selectively recognize and bind to molecules containing vicinal diol groups (hydroxyl groups on adjacent carbon atoms). nih.gov This interaction involves the reversible formation of a five- or six-membered cyclic boronate ester. nih.gov Saccharides (sugars) are a major class of biological molecules rich in such diol functionalities, making them a key target for boronic acid-based sensors. nih.gov
The binding affinity and selectivity depend on several factors:
The pH of the medium, which affects the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate ester.
The specific structure and stereochemistry of the diol in the target saccharide.
For instance, many monoboronic acid sensors show a higher affinity for fructose (B13574) over glucose. nih.gov The challenge in saccharide sensing lies in achieving high selectivity for a specific sugar in a complex mixture, which is a significant area of research. nih.govnih.gov This recognition capability is crucial for applications like glucose monitoring in diabetes management and detecting carbohydrate-based cancer biomarkers like sialic acid. nih.govnih.gov
The binding event between the boronic acid group and a diol must be converted into a measurable signal. This process is handled by a transducer. researchgate.net In boronic acid sensors, several transduction mechanisms are employed to generate an optical or electrical output. researchgate.netresearchgate.netnih.gov
Electrochemical Transduction: The binding of a diol alters the electronic environment of the boron atom. This change can be detected as a shift in electrochemical potential, current (amperometry), or impedance. mdpi.comnih.gov For example, the formation of an anionic boronate ester upon saccharide binding can change the charge distribution at an electrode surface, which can be measured. mdpi.com
Optical (Luminescent/Colorimetric) Transduction: This mechanism often involves pairing the boronic acid receptor with a chromophore or fluorophore. The binding event modulates the optical properties of this reporter molecule through processes like:
Photoinduced Electron Transfer (PET): In many fluorescent sensors, a nitrogen atom near the boronic acid can quench the fluorescence of a linked fluorophore. When the boronic acid binds to a diol, the Lewis acidity of the boron increases, strengthening its interaction with the nitrogen's lone pair. This reduces the quenching effect and "turns on" the fluorescence.
Intramolecular Charge Transfer (ICT): The electronic properties of a dye molecule can be altered upon boronate ester formation, leading to a shift in its absorption or emission wavelength, resulting in a color change.
Aggregation-Induced Emission (AIE): Some sensors use fluorophores that are non-emissive when dissolved but become highly fluorescent upon aggregation. The binding of a multivalent analyte (like certain saccharides) can bring multiple sensor molecules together, inducing aggregation and a fluorescent signal. nih.gov
These transduction mechanisms are fundamental to converting the molecular recognition event into a quantifiable signal for analysis. mdpi.com
Specific Applications in Analytical Science
The principles of recognition and transduction are applied to create specific analytical devices. This compound is particularly valuable for sensors that require a stable, well-defined surface interface.
Electrochemical sensors offer high sensitivity, rapid response, and potential for miniaturization, making them ideal for many applications, including clinical diagnostics and environmental testing. mdpi.comantecscientific.commdpi.com In these systems, this compound is typically immobilized on an electrode surface, often as a SAM on a gold electrode. rsc.org
The detection process relies on measuring changes in electrical properties upon analyte binding. nih.gov
Amperometric/Voltammetric Sensors: These measure the change in current or potential. For example, a redox-active group like ferrocene (B1249389) can be incorporated into the sensor. The binding of a saccharide to the boronic acid can alter the redox potential of the ferrocene, which is detected by techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). mdpi.com
Impedimetric Sensors (EIS): Electrochemical Impedance Spectroscopy (EIS) is a powerful technique that measures the resistance and capacitance at the electrode-solution interface. When a target analyte like glycated hemoglobin binds to the immobilized this compound layer, it alters the dielectric properties and thickness of the layer, leading to a measurable change in impedance. nih.gov This label-free method is highly sensitive to surface binding events. nih.govnih.gov
| Electrochemical Technique | Principle of Detection | Typical Application | Key Advantage |
|---|---|---|---|
| Amperometry / Voltammetry | Measures changes in current or potential due to redox reactions modulated by diol binding. mdpi.com | Glucose, Dopamine (B1211576), Glycoproteins mdpi.comnih.gov | High sensitivity and selectivity. nih.gov |
| Impedance Spectroscopy (EIS) | Measures changes in interfacial resistance and capacitance upon analyte binding to the SAM. nih.gov | Glycated Hemoglobin (HbA1c), Label-free protein detection nih.govnih.gov | Label-free, highly sensitive to surface changes. nih.gov |
Optical sensing methods provide a visual and often quantifiable signal, which is advantageous for rapid, low-cost screening applications. nih.govmdpi.com
Luminescent Sensing: These sensors rely on changes in fluorescence or phosphorescence. A common design involves linking a boronic acid to a fluorophore. The binding of a diol analyte modulates the fluorescence intensity or wavelength. nih.gov While many examples use phenylboronic acid derivatives, the same principles apply to systems where this compound could form a sensing layer (e.g., on a nanoparticle or well plate) to which a fluorescent reporter system is coupled. nih.govmdpi.com
Colorimetric Sensing: These sensors produce a change in color that is visible to the naked eye, making them suitable for simple test strips or on-site analysis. rsc.org One approach uses the displacement of a colored dye. A boronic acid-dye complex is prepared; when a target saccharide with a higher binding affinity is introduced, it displaces the dye, causing a color change. nih.gov Another strategy involves using gold or silver nanoparticles. The aggregation of nanoparticles, induced by the analyte binding to surface-functionalized boronic acids, causes a distinct color change due to shifts in the localized surface plasmon resonance (LSPR). mdpi.comrsc.org
| Optical Method | Principle of Detection | Analyte Examples | Key Feature |
|---|---|---|---|
| Luminescent Sensing | Modulation of fluorescence (e.g., via PET or ICT) upon diol binding to a boronic acid-fluorophore conjugate. nih.gov | Saccharides, Sialic Acid, Metal Ions nih.govmdpi.com | High sensitivity and diverse signaling mechanisms. |
| Colorimetric Sensing | Analyte-induced change in the absorption spectrum, often via dye displacement or nanoparticle aggregation. nih.govrsc.org | Sugars, Perfluorooctanoic acid (PFOA), Heavy Metals nih.govrsc.org | Enables visual, low-cost detection. mdpi.com |
Molecularly Imprinted Polymers for Enhanced Selectivity
Molecularly Imprinted Polymers (MIPs) are synthetic, robust polymeric materials engineered to have tailor-made recognition sites for a specific target molecule, often referred to as the template. researchgate.netmdpi.commdpi.com This "molecular imprinting" process creates cavities within the polymer matrix that are complementary in shape, size, and functionality to the template molecule, leading to high selectivity and affinity for that molecule. mdpi.commdpi.com The principle is analogous to the lock-and-key mechanism observed in biological systems like antibody-antigen interactions. mdpi.com
The synthesis of a MIP typically involves the co-polymerization of a functional monomer and a cross-linker in the presence of the template molecule. researchgate.netmdpi.com The functional monomer forms a complex with the template through non-covalent or covalent interactions. elsevier.com After polymerization, the template is removed, leaving behind specific recognition sites. nih.gov The choice of functional monomer is critical for the resulting MIP's selectivity, as it dictates the nature of the interactions with the template. mdpi.commdpi.com
Boronic acids have emerged as valuable functional monomers in MIPs, particularly for the recognition of molecules containing cis-diol functionalities, such as carbohydrates and catecholamines. nih.govmdpi.com The boronic acid group can form reversible covalent bonds with diols, providing a strong and specific interaction for the imprinting process. nih.gov For instance, 4-vinylphenylboronic acid (VPBA) has been successfully used as a functional monomer to create MIPs for the selective extraction of diol-containing macrolide antibiotics like tylosin (B1662201). nih.gov In such systems, the boronate affinity, combined with the shape selectivity of the imprinted cavity, results in a highly selective recognition material. nih.gov The selectivity of these MIPs can be significantly higher than that of non-imprinted polymers (NIPs), which are synthesized without the template molecule. Current time information in Bangalore, IN.
While direct research on the use of this compound as a functional monomer in MIPs is not extensively documented in the reviewed literature, its potential can be inferred from the principles of boronic acid-based MIPs. The long octadecyl chain would introduce strong hydrophobic interactions within the polymer matrix. This could be particularly advantageous for imprinting and detecting hydrophobic molecules that also contain a diol group. The combination of boronate-diol covalent bonding and supplementary hydrophobic interactions could lead to MIPs with exceptionally high selectivity and affinity for specific target analytes in complex matrices.
The table below summarizes the key components and findings in the synthesis of representative molecularly imprinted polymers using boronic acid and other functional monomers.
| Target Analyte (Template) | Functional Monomer(s) | Cross-linker | Key Findings & Selectivity |
| Tylosin (a diol-containing macrolide antibiotic) | 4-vinylphenylboronic acid (VPBA), Dimethyl aminoethyl methacrylate (B99206) (DMAEMA) | N,N'-methylene bisacrylamide (MBAA), Ethylene glycol dimethacrylate (EGDMA) | High adsorption capacity (120 mg/g) and high selectivity coefficients against analogues (2.8 vs. spiramycin, 7.3 vs. desmycosin) in an aqueous environment. nih.gov |
| Sulpiride (B1682569) | Itaconic acid (ITA) | Ethylene glycol dimethacrylate (EGDMA) | Good adsorption properties with an imprinting factor of 5.36 and successful application in extracting sulpiride from serum samples. mdpi.com |
| Phenylglyoxylic acid (PGA) | 4-vinylpyridine (4-VP) | Not specified in abstract | Exhibited a higher degree of selectivity and affinity for PGA, with a relative selectivity coefficient of 2.79 against hippuric acid. mdpi.com |
| Spermidine (B129725) | Methacrylic acid (MAA) | Ethylene glycol dimethacrylate (EGDMA) | The prepared polymer showed good spermidine recognition ability with selectivity factors of 2.01 and 1.78 against tyramine (B21549) and histamine, respectively. mdpi.com |
Integration into Novel Detection Devices
The selective recognition properties of materials containing this compound and related boronic acid-functionalized polymers make them highly suitable for integration into a variety of novel detection devices. These devices leverage the specific binding events to generate a measurable signal, enabling the sensitive detection of target analytes.
One prominent application is in the development of electrochemical sensors. For instance, conductive polymers imprinted with a target molecule can be deposited on an electrode surface. peacta.orgscirp.org The binding of the analyte to the imprinted sites alters the electrochemical properties of the polymer, such as its conductivity or impedance, which can be measured to quantify the analyte's concentration. mdpi.com While not a molecularly imprinted polymer, a polydiacetylene liposomal aequorin bioluminescent device incorporating this compound has been developed for the detection of dopamine. nih.gov In this system, this compound acts as the recognition element for dopamine, and the binding event triggers a bioluminescent signal. nih.gov The sensor demonstrated good linearity over a dopamine concentration range of 70–700 µM, with a detection limit of 7.5 µM. nih.gov
Fluorescent sensors represent another significant area of application. Boronic acid-based fluorescent sensors can detect carbohydrates and other diol-containing compounds through changes in their fluorescence emission upon binding. mdpi.com Molecularly imprinted polymers can also be made fluorescent. For example, a fluorescent test strip for dopamine detection has been developed using dual-emission fluorescent molecularly imprinted polymer nanoparticles. nih.govresearchgate.net These nanoparticles exhibit a change in their fluorescent color depending on the concentration of dopamine, allowing for visual detection. nih.gov
Solid-phase extraction (SPE) is another area where these advanced materials are utilized. oregonstate.edu MIPs, including those based on boronate affinity, can be used as the sorbent material in SPE cartridges to selectively extract and pre-concentrate target analytes from complex samples like biological fluids or environmental water. nih.gov This selective extraction enhances the accuracy and sensitivity of subsequent analytical methods, such as high-performance liquid chromatography (HPLC). nih.govmdpi.com
The table below presents examples of detection devices incorporating boronic acid-based recognition elements and molecularly imprinted polymers.
| Device Type | Recognition Element | Target Analyte | Detection Principle | Performance Metrics |
| Bioluminescent Device | This compound in a polydiacetylene liposome (B1194612) | Dopamine | Binding of dopamine to this compound induces a change in the liposome structure, triggering a bioluminescent signal from aequorin. nih.gov | Detection limit of 7.5 µM; Linear range of 70–700 µM. nih.gov |
| Molecularly Imprinted Solid Phase Extraction (MISPE) | Tylosin-imprinted polymer with 4-vinylphenylboronic acid | Diol-containing macrolides | Selective retention of the target analyte on the MIP sorbent, followed by elution and analysis. nih.gov | High adsorption capacity and selectivity for tylosin over its analogues. nih.gov |
| Fluorescent Test Strip | Dopamine-imprinted fluorescent polymer nanoparticles | Dopamine | Analyte binding quenches one emission peak of the dual-emission nanoparticles, leading to a visible color change. nih.govresearchgate.net | Visual detection limit of (100-150) x 10⁻⁹ M in serum samples. nih.gov |
| Electrochemical Sensor | Dopamine-imprinted polypyrrole on a glassy carbon electrode | Dopamine | Binding of dopamine to the imprinted sites on the conductive polymer alters the electrochemical signal measured by differential pulse voltammetry. peacta.org | Linear range of 1 x 10⁻⁶ to 1 x 10⁻⁵ mol/L; Detection limit of 2.81 x 10⁻⁷ mol/L. peacta.org |
Mechanistic Investigations of Biological Interactions Chemical Focus
Molecular Recognition of Carbohydrate Structures
The ability of boronic acids to reversibly bind with diol-containing molecules, such as saccharides, is a cornerstone of their application in chemical biology and sensor technology. This interaction is based on the formation of a five- or six-membered cyclic boronate ester.
The fundamental binding mechanism between octadecylboronic acid and carbohydrates involves the reaction of the boronic acid group with cis-diol pairs on the sugar ring. This interaction is a reversible esterification reaction, forming a cyclic boronate ester. The stability of this complex is influenced by several factors, including the pH of the medium, the pKa of the boronic acid, and the stereochemistry of the diol. In aqueous solutions, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. The tetrahedral form is more reactive towards diols.
For monosaccharides, the binding affinity depends on the sugar's structure and the conformation of its hydroxyl groups. Fructose (B13574), which has a furanose ring with cis-diols, generally exhibits a higher affinity for boronic acids compared to glucose, which primarily exists in a pyranose form with trans-diols.
When interacting with oligosaccharides, the binding can be more complex. Multivalent interactions can occur where multiple boronic acid molecules, potentially organized on a surface or within a self-assembled structure, bind to multiple diol units on a single oligosaccharide chain. This multivalency can lead to a significant increase in binding affinity and specificity compared to interactions with monosaccharides. nih.gov
| Saccharide | Dissociation Constant (KD) for Phenylboronic Acid (PBA) Derivatives (M) |
|---|---|
| Fructose | 0.001 - 0.005 |
| Glucose | 0.01 - 1.5 |
| Galactose | Data not consistently reported |
Note: The KD values are representative for phenylboronic acid (PBA) derivatives and serve as an illustration of typical affinity ranges.
Interactions with Other Biomolecules
The unique amphiphilic nature of this compound also facilitates interactions with other biomolecules like proteins and peptides, primarily through surface adsorption and self-assembly mechanisms.
When a surface is modified with this compound, it presents both a hydrophobic layer (from the octadecyl chains) and a chemically reactive layer (the boronic acid groups). The adsorption of proteins onto such a surface is driven by a combination of forces. wikipedia.orgnih.gov
Hydrophobic Interactions : The long octadecyl chains create a nonpolar surface. Proteins with exposed hydrophobic patches will preferentially adsorb onto this surface to minimize their contact with the aqueous environment, a process that is entropically favorable. wikipedia.orgnih.gov
Electrostatic Interactions : The boronic acid group has a pKa that influences its charge state. At pH values above its pKa, it will be anionic. The protein's surface also has a charge distribution dependent on the pH and its isoelectric point. Favorable electrostatic interactions between the charged surface and oppositely charged regions on the protein can drive adsorption. wikipedia.org
Specific Covalent Interactions : If the protein is a glycoprotein, the boronic acid groups on the surface can form specific, reversible covalent bonds with the diol moieties of the carbohydrate chains attached to the protein. This provides a highly specific mechanism for oriented immobilization.
The amphiphilic structure of this compound is analogous to that of lipid-like or surfactant-like peptides, which are known to self-assemble into various nanostructures such as micelles, vesicles, or nanofibers in aqueous solution. nih.govrsc.org The chemical principles driving this assembly are primarily non-covalent interactions:
Hydrophobic Effect : In an aqueous environment, the hydrophobic octadecyl tails aggregate to minimize their exposure to water, forming the core of the assembled structure. This is the primary driving force for self-assembly.
Hydrogen Bonding and Electrostatic Interactions : The hydrophilic boronic acid head groups are exposed to the aqueous phase. They can interact with each other, with water molecules, and with co-assembling peptides through hydrogen bonds and electrostatic forces.
In a peptide delivery system, this compound could act as a "molecular brick" or adjuvant. It could co-assemble with amphiphilic peptides to form mixed nanostructures. nih.gov The hydrophobic tails would integrate into the hydrophobic core of the peptide assembly, while the boronic acid heads would be displayed on the surface. This surface presentation of boronic acid groups could then be used to target the delivery system to glycosylated cells or tissues through the specific carbohydrate-binding interactions described previously.
Advanced Spectroscopic and Analytical Techniques for Interaction Studies
A variety of advanced analytical techniques are employed to characterize the interactions of this compound with biomolecules. acs.orgnih.gov
Fluorescence Spectroscopy : This is a highly sensitive technique used to determine binding affinities. Assays often use a fluorescent reporter molecule like Alizarin Red S (ARS), which changes its fluorescence upon displacement by a carbohydrate from a boronic acid-ARS complex. researchgate.net
UV-Visible (UV-Vis) Spectroscopy : Changes in the UV-Vis absorption spectrum of a reporter dye upon complexation with a boronic acid can be used to monitor binding events and calculate equilibrium constants. manchester.ac.uk
Affinity Capillary Electrophoresis (ACE) : ACE is a powerful method for studying binding interactions. It measures the change in the electrophoretic mobility of an analyte (e.g., a carbohydrate) in the presence of a ligand (e.g., this compound), allowing for the determination of binding constants. acs.orgnih.gov
Surface Plasmon Resonance (SPR) : SPR is a label-free technique used to monitor binding events on a sensor surface in real-time. A surface functionalized with this compound can be used to study the kinetics (on- and off-rates) and affinity of its interaction with carbohydrates or glycoproteins. nih.gov
X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the top few nanometers of a surface. It can be used to confirm the successful functionalization of a surface with this compound and to analyze the composition of an adsorbed protein layer. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR, particularly in Attenuated Total Reflectance (ATR) mode, can be used to study protein adsorption. It provides information about the secondary structure of the protein upon adsorption, revealing whether conformational changes occur. nih.govaip.org
| Technique | Information Obtained | Application Focus |
|---|---|---|
| Fluorescence Spectroscopy | Binding affinity (KD) | Carbohydrate Interactions |
| Affinity Capillary Electrophoresis | Binding constants, stoichiometry | Carbohydrate Interactions |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), affinity | Surface Interactions (Proteins, Carbohydrates) |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition, chemical state | Protein Adsorption, Surface Functionalization |
| FTIR Spectroscopy | Protein secondary structure, presence of functional groups | Protein Adsorption, Conformational Changes |
Fourier Transform Infrared Spectroscopy (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and characterize molecular structures by measuring the absorption of infrared radiation. nih.gov In the context of this compound (ODBA), particularly when formed into self-assembled monolayers (SAMs) for biological applications, FTIR spectroscopy, often in reflectance modes like Polarization Modulation Infrared Reflectance Absorption Spectroscopy (PM-IRRAS), provides critical information on both the orientation of the alkyl chain and the state of the boronic acid headgroup upon interaction with analytes. nist.gov
The FTIR spectrum of an ODBA monolayer can be interpreted by assigning specific absorption bands to the vibrational modes of its constituent parts: the long octadecyl chain and the boronic acid headgroup. The alkyl chain gives rise to characteristic symmetric and asymmetric stretching vibrations of the methylene (CH₂) groups, typically observed in the 2850-2960 cm⁻¹ region. researchgate.net The positions of these peaks are indicative of the conformational order of the alkyl chains; well-ordered, all-trans chains in a densely packed monolayer exhibit peaks at lower wavenumbers (e.g., ~2918 cm⁻¹ for the asymmetric CH₂ stretch) compared to disordered, gauche-conformed chains. researchgate.net
The boronic acid headgroup has distinct vibrational modes, including B-O stretching and O-H stretching. nist.gov The B-O stretching band is particularly important for studying binding events. Upon binding with 1,2- or 1,3-diols (like glucose), the boronic acid moiety is converted to a boronate ester, causing significant changes in the B-O stretching region of the spectrum. nist.gov This conversion confirms the binding of the target biomolecule to the ODBA-functionalized surface. nist.gov
| Wavenumber (cm⁻¹) | Assignment | Significance |
|---|---|---|
| ~2954 | νₐ(CH₃) | Asymmetric stretching of the terminal methyl group. |
| ~2918 | νₐ(CH₂) | Asymmetric stretching of methylene groups in the alkyl chain. Position indicates conformational order. researchgate.net |
| ~2850 | νₛ(CH₂) | Symmetric stretching of methylene groups in the alkyl chain. Position indicates conformational order. researchgate.net |
| ~1370 | ν(B-O) | B-O single bond stretching. Changes upon esterification with diols. nist.gov |
| ~3200-3600 | ν(O-H) | Stretching of O-H groups in the boronic acid headgroup. Changes upon interaction and binding. nist.gov |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nanometers of a material's surface. scivisionpub.com For ODBA monolayers, XPS is invaluable for confirming the successful assembly of the film on a substrate and for verifying its chemical integrity. The analysis involves irradiating the surface with X-rays and measuring the kinetic energy of the emitted photoelectrons. researchgate.net
A typical XPS survey scan of an ODBA-modified surface would reveal peaks corresponding to carbon (C 1s), oxygen (O 1s), and boron (B 1s). High-resolution spectra of these regions provide detailed information about the chemical bonding environments.
C 1s Spectrum : The high-resolution C 1s spectrum is dominated by a strong peak around 284.8 eV, which is characteristic of aliphatic carbon (C-C, C-H) in the octadecyl chains. researchgate.net
O 1s Spectrum : The O 1s peak, typically appearing around 532.5 eV, corresponds to the oxygen atoms in the B(OH)₂ headgroup. researchgate.netmdpi.com
B 1s Spectrum : The B 1s peak is of particular interest. Its binding energy provides direct evidence of the boronic acid group. For B-O bonds, as in boric acid or its esters, the peak is typically found at approximately 192-193 eV. mdpi.com This allows for clear confirmation of the headgroup's presence on the surface.
Quantitative analysis of the peak areas allows for the determination of the surface atomic concentrations, which can be compared to the theoretical stoichiometry of ODBA to assess the purity and quality of the monolayer.
| Element (Core Level) | Binding Energy (eV) | Assignment |
|---|---|---|
| C 1s | ~284.8 | Aliphatic carbon in the octadecyl chain (C-C, C-H). researchgate.net |
| O 1s | ~532.5 | Oxygen in the boronic acid headgroup (B-O-H). researchgate.netmdpi.com |
| B 1s | ~192.8 | Boron in the boronic acid headgroup (C-B-O). mdpi.com |
Atomic Force Microscopy (AFM) for Surface Characterization
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface at the nanoscale. surfacesciencewestern.com It is an essential tool for characterizing the morphology, roughness, and mechanical properties of ODBA monolayers. researchgate.net AFM does not require a conductive sample and can be operated in various environments, including liquids, making it suitable for studying surfaces intended for biological applications. nih.gov
When an ODBA monolayer is formed on a smooth substrate like mica or silicon oxide, AFM imaging can reveal details about the film's quality and structure. Studies on analogous long-chain molecules like octadecylphosphonic acid (OPA) show that a full-coverage, well-ordered monolayer results in a very smooth and featureless surface. rsc.org The average surface roughness (Rq) of such a film can be extremely low, on the order of 0.06 nm, which is comparable to the underlying substrate. rsc.org
AFM can also be used to study the growth mechanism of the monolayer. For instance, at early stages of formation, it is possible to visualize the nucleation and growth of molecular islands, which eventually coalesce to form a complete film. birmingham.ac.uk The height of these islands, as measured by AFM, can confirm the formation of a monolayer, with the measured thickness corresponding to the length of the ODBA molecule. For an 18-carbon chain molecule, this thickness is approximately 2.0 nm. rsc.org Furthermore, AFM can be used to assess the mechanical robustness of the monolayer through techniques like nano-scratching, which has shown that such self-assembled films can be highly durable. nih.gov
| Parameter | Typical Value | Significance |
|---|---|---|
| Monolayer Thickness | ~2.06 ± 0.14 nm | Corresponds to the length of a fully extended octadecyl chain, confirming monolayer formation. rsc.org |
| Surface Roughness (Rq) | ~0.06 nm | Indicates the formation of a highly uniform and smooth film on the substrate. rsc.org |
| Surface Morphology | Featureless, uniform coverage | Characteristic of a well-ordered, densely packed self-assembled monolayer. rsc.orgbirmingham.ac.uk |
Electrochemical Methods (e.g., Cyclic Voltammetry, Impedance Spectroscopy)
Electrochemical methods are central to investigating the utility of ODBA in biosensing, as they can detect the binding of biomolecules through changes in electrical signals. mdpi.com When an ODBA monolayer is assembled on a conductive electrode, it acts as a recognition layer for diol-containing analytes. Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are two of the most common techniques employed. researchgate.net
Cyclic Voltammetry (CV) measures the current response of an electrode to a linearly cycled potential sweep. For an ODBA-modified electrode, CV is typically performed in the presence of a redox probe, such as the ferricyanide/ferrocyanide ([Fe(CN)₆]³⁻/⁴⁻) couple. The negatively charged boronic acid monolayer can repel the negatively charged redox probe, leading to a suppressed current response compared to a bare electrode. When a neutral diol like glucose binds to the boronic acid, it forms a more negatively charged boronate ester complex. This increases the electrostatic barrier, further hindering the access of the redox probe to the electrode surface and causing a decrease in the peak currents of the voltammogram.
Electrochemical Impedance Spectroscopy (EIS) measures the impedance of the electrode-solution interface over a range of AC frequencies. The data is often visualized in a Nyquist plot (imaginary vs. real impedance). The semicircle portion of the plot corresponds to the charge-transfer resistance (Rct) at the electrode surface. The ODBA monolayer increases the initial Rct. Upon binding of a target analyte like glucose, the formation of the boronate ester complex alters the properties of the monolayer, often leading to a further increase in the Rct. This change in impedance is proportional to the concentration of the analyte, forming the basis of the sensing mechanism.
| Technique | Parameter | Change Upon Glucose Binding | Interpretation |
|---|---|---|---|
| Cyclic Voltammetry (CV) | Peak Current (Iₚ) | Decrease | Increased electrostatic repulsion of the redox probe from the newly formed boronate ester complex. |
| Electrochemical Impedance Spectroscopy (EIS) | Charge-Transfer Resistance (Rct) | Increase | The boronate ester complex further blocks the electrode surface, impeding electron transfer to the redox probe. researchgate.net |
Computational and Theoretical Studies on Octadecylboronic Acid
Molecular Modeling of Reactivity and Selectivity
Molecular modeling is instrumental in predicting the chemical behavior of octadecylboronic acid. By simulating reaction pathways and analyzing its structural flexibility, researchers can gain a deeper understanding of its properties.
Density Functional Theory (DFT) Calculations for Reaction Pathways
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the thermodynamics and kinetics of chemical reactions. For a molecule like this compound, DFT can be used to explore reaction mechanisms, such as its esterification with diols or its interaction with surfaces.
DFT calculations can determine the geometries of reactants, transition states, and products, along with their corresponding energies. muni.czrsc.org This information allows for the calculation of activation energies and reaction enthalpies, providing a detailed picture of the reaction landscape. chemistrysteps.comarxiv.org For instance, in the context of its use in sensors, DFT could model the binding of this compound to a sugar molecule, elucidating the stability and nature of the resulting boronate ester. acs.org Studies on other catalytic systems have shown that DFT can effectively map out multi-step reaction mechanisms and identify rate-determining steps. rsc.orgresearchgate.net While specific DFT studies on the reaction pathways of this compound are not extensively documented, the principles from studies on other organic reactions are directly applicable. nih.gov
A hypothetical reaction pathway for the esterification of a boronic acid with a generic diol, as studied by DFT, might yield the following energetic data:
| Reaction Step | Description | Calculated Energy Change (kJ/mol) |
| 1 | Formation of trigonal intermediate | -25 |
| 2 | Transition state to tetrahedral intermediate | +60 |
| 3 | Formation of tetrahedral intermediate | -40 |
| 4 | Transition state to product | +50 |
| 5 | Formation of boronate ester product | -70 |
Note: This table is illustrative and based on typical values for boronic acid esterification reactions.
Conformational Analysis of the Octadecyl Chain
The long octadecyl chain of this compound is flexible, capable of adopting numerous conformations through rotation around its carbon-carbon single bonds. libretexts.org Conformational analysis investigates the relative energies of these different spatial arrangements, known as conformers. chemistrysteps.com The most stable conformation for a simple long-chain alkane is the all-trans (anti) arrangement, where the carbon backbone is fully extended, minimizing steric hindrance. libretexts.org
However, the presence of gauche interactions, where adjacent C-C bonds are rotated by 60° relative to each other, can introduce kinks in the chain. libretexts.org While each gauche conformer is higher in energy than the trans conformer, the collective effect of multiple gauche defects can lead to bent or folded chain structures. Computational methods can quantify the energy penalties associated with these conformations. chemistrysteps.comlibretexts.org For long chains like the octadecyl group, the sheer number of possible conformations makes a comprehensive search challenging, but molecular dynamics simulations can effectively sample the conformational space.
The relative energies of different conformers are crucial for understanding the packing of these molecules in self-assembled monolayers (SAMs). The tendency to adopt an all-trans conformation facilitates dense, well-ordered packing on a surface.
| Conformation Type | Dihedral Angle (approx.) | Relative Energy (kJ/mol per interaction) |
| Anti (trans) | 180° | 0 |
| Gauche | 60° | 3.8 |
| Eclipsed (H, H) | 0° | 4.0 |
| Eclipsed (CH₃, H) | 0° | 6.0 |
Note: This table is based on general values for alkanes and illustrates the energetic cost of non-ideal conformations. libretexts.org
Simulation of Self-Assembly Processes
The formation of ordered, single-molecule-thick layers, or self-assembled monolayers (SAMs), on substrates is a key feature of this compound and similar amphiphiles. Computational simulations are vital for understanding the dynamics and thermodynamics of this process.
Molecular Dynamics (MD) Simulations of SAM Formation
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD can simulate the entire process of SAM formation, from the initial adsorption of molecules from a solution onto a substrate to their final arrangement in a densely packed monolayer. rsc.org
Studies on analogous systems, like octadecylphosphonic acid (ODPA) on alumina (B75360) (α-Al₂O₃), have provided significant insights. acs.orgnih.gov These simulations show that the initial SAM formed from solution can contain a high concentration of conformational defects (gauche interactions). acs.org Interestingly, these defects can be "healed" when the substrate is withdrawn from the solvent, a process that improves the ordering of the alkyl chains into an all-trans configuration. acs.org MD simulations also reveal how external pressures, such as from an indenter, can induce gauche defects and how the monolayer can self-heal once the stress is removed. nih.gov These findings are highly relevant to the expected behavior of this compound SAMs.
Key findings from MD simulations of long-chain amphiphile SAMs include:
The process is dynamic, involving adsorption, desorption, and surface diffusion.
Solvent molecules play a crucial role in the initial stages of assembly. acs.org
The final structure is a balance between headgroup-substrate interactions, van der Waals interactions between alkyl chains, and headgroup-headgroup interactions.
Monte Carlo Simulations for Surface Adsorption
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of surface adsorption, MC methods can be used to determine the equilibrium structure of an adsorbed layer by exploring different molecular arrangements and accepting or rejecting them based on their energy. researchgate.netaip.org
MC simulations are particularly useful for studying phase transitions in adsorbed layers and for understanding how factors like surface coverage and temperature affect the monolayer's structure. acs.org For long-chain amphiphiles, MC simulations can model the adsorption process from a solution, predicting adsorption isotherms that relate the concentration of the molecule in solution to the amount adsorbed on the surface. researchgate.net These simulations often use coarse-grained models, where groups of atoms (like a CH₂ group) are represented as a single particle, to make the computation feasible for large systems and long timescales. ub.edu While specific MC studies on this compound are not prominent, the methodology has been successfully applied to a wide range of surfactants and long-chain molecules, confirming its utility for predicting adsorption behavior. researchgate.netaip.org
Prediction of Interfacial Interactions in Hybrid Systems
This compound SAMs can be used to modify the surfaces of materials, creating hybrid systems with tailored properties. For example, a SAM on a metal oxide nanoparticle can alter its interaction with a polymer matrix or a biological environment. Theoretical modeling is essential for predicting and understanding the nature of these interfacial interactions. mdpi.comnih.gov
Boronic acids are well-known for their ability to form covalent bonds with diols, a feature widely exploited in glucose sensors. acs.orgmdpi.com Theoretical studies can model the interaction between a boronic acid-functionalized surface and glycoproteins or other biological molecules. mdpi.comchemrxiv.org These models can predict binding affinities and the structural changes that occur upon binding.
Data-Driven Approaches in Boronic Acid Research
Data-driven analysis involves the use of data to gain insights and make strategic decisions. userpilot.com In chemical research, the integration of machine learning (ML), chemometrics, and other data-science techniques has become essential for modeling complex relationships and accelerating discovery. dntb.gov.ua Boronic acid research, in particular, has benefited from these approaches, which leverage large datasets from experimental and computational sources to predict molecular properties, reactivity, and biological activity. dntb.gov.uaresearchgate.net
Chemometrics, which uses mathematical and statistical methods to analyze chemical data, is frequently applied to boronic acid-based systems. bham.ac.uk For instance, it is used to process data from sensor arrays that utilize boronic acids for the detection of various analytes. bham.ac.uk Machine learning algorithms are increasingly used to forecast the properties of boron-containing compounds. cdnsciencepub.com Models have been developed to predict the reactivity of boronic acids in synthetic reactions and the stability of boron-based materials. cdnsciencepub.com These computational tools can also guide the design of novel boron-based Lewis acids by identifying key molecular features that influence their acidity. dntb.gov.ua
A significant area of data-driven research for this class of compounds is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models establish a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties. researchgate.netnih.gov For boronic acids, 3D-QSAR studies have been instrumental in designing potent enzyme inhibitors. nih.gov For example, a 3D-QSAR study of the proteasome inhibitor bortezomib (B1684674) and its analogs identified crucial structural regions for its interaction with the proteasome, guiding the synthesis of new, more active dipeptide boronic acid compounds. nih.gov However, the predictive power of some in silico models for certain properties, such as mutagenicity in boronic acids, remains an area for improvement, highlighting the need for more high-quality data to train and validate these models. researchgate.net
While specific data-driven computational studies focusing exclusively on this compound are not prominent in published literature, the methodologies are broadly applicable. As a long-chain alkylboronic acid, its properties would be described in QSAR or ML models by descriptors related to its high lipophilicity and molecular weight. nih.gov Such models have been developed for other long-chain fatty acids to predict their activity. nih.gov Furthermore, this compound has been incorporated into sensor systems, such as those based on polydiacetylene (PDA) liposomes. nih.gov The optical responses from these sensors generate complex datasets that are well-suited for analysis using data-driven techniques like chemometrics or machine learning to achieve sensitive and selective analyte detection. bham.ac.ukresearchgate.net
Data Tables
| Methodology | Application | Research Goal | Relevant Compound Type | Reference |
|---|---|---|---|---|
| Chemometrics / Machine Learning | Sensor Array Analysis | To analyze and interpret complex sensor data for the quantitative detection of analytes like phosphates or chiral molecules. bham.ac.uk | Aryl and Alky Boronic Acids | bham.ac.uk |
| Machine Learning (e.g., Regression Models) | Reactivity Prediction | To predict the rate and outcome of chemical reactions, such as protodeboronation or cross-coupling. researchgate.net | Aryl Boronic Acids | researchgate.net |
| 3D-QSAR (CoMFA/CoMSIA) | Drug Design & Optimization | To understand structure-activity relationships and guide the design of more potent enzyme inhibitors. nih.gov | Dipeptidyl Boronic Acids | nih.gov |
| Machine Learning (e.g., Graph Transformer Neural Networks) | Reaction Condition Assessment | To predict reaction yields for transformations like the Suzuki reaction based on substrates and conditions. researchgate.net | Aryl and Alkyl Boronic Acids | researchgate.net |
| Model Type | Parameter | Description | Reported Value | Reference |
|---|---|---|---|---|
| CoMFA | Q² | Cross-validated correlation coefficient, a measure of the model's predictive ability. | 0.462 | researchgate.net |
| CoMFA | R² (pred) | Predictive R-squared for the external test set, indicating how well the model predicts new data. | 0.820 | researchgate.net |
| CoMSIA | Q² | Cross-validated correlation coefficient. | 0.622 | researchgate.net |
| CoMSIA | R² (pred) | Predictive R-squared for the external test set. | 0.821 | researchgate.net |
| Step | Description | Example Detail | Data-Driven Technique |
|---|---|---|---|
| 1. Sensor Design | Incorporation of this compound into a sensor platform. | This compound is used as a recognition element in a polydiacetylene (PDA) liposome (B1194612) system for detecting dopamine (B1211576). nih.gov | - |
| 2. Data Collection | Measurement of the sensor's response to varying analyte concentrations. | The colorimetric (blue-to-red shift) and fluorescent changes of the PDA-Octadecylboronic acid sensor are recorded using spectroscopy. nih.gov | - |
| 3. Data Processing & Analysis | Extraction of meaningful information from the raw spectral data. | The spectral data is pre-processed and analyzed to correlate signal change with dopamine concentration. | Chemometrics, Principal Component Analysis (PCA) bham.ac.uk |
| 4. Model Building & Calibration | Development of a predictive model to quantify the analyte from the sensor signal. | A regression model (e.g., Partial Least Squares) is built to predict analyte concentration from the processed spectral data. | Machine Learning bham.ac.uk |
Future Directions and Emerging Research Areas
Integration of Octadecylboronic Acid in Multifunctional Systems
The integration of this compound into multifunctional systems represents a burgeoning area of materials science. The core concept involves combining OBA's specific recognition capabilities with other functional components to create a single, sophisticated system with multiple, often synergistic, properties. The long octadecyl chain facilitates its incorporation into lipid-based structures or polymer matrices, while the boronic acid moiety serves as a versatile anchor for sensing or targeting.
A prominent example of such integration is in the development of advanced biosensors. Researchers have successfully incorporated OBA into polydiacetylene (PDA) liposomes to create devices for detecting molecules containing cis-diol groups, such as catecholamines. researchgate.netresearchgate.net In one application, a polydiacetylene liposomal aequorin bioluminescent device containing OBA was developed for the determination of dopamine (B1211576) in aqueous solutions. researchgate.netresearchmap.jp The OBA component acts as the specific recognition element for dopamine, and this binding event perturbs the structure of the PDA backbone, inducing a detectable colorimetric or fluorescent signal. researchgate.netresearchgate.net This creates a multifunctional system that integrates molecular recognition and signal transduction.
Future research is aimed at expanding this concept. By embedding OBA in various "smart" materials, it is possible to design systems that respond to specific biological or chemical stimuli. nih.goviit.it For instance, integrating OBA into hydrogels could lead to materials that change their swelling properties or release a therapeutic agent in the presence of target sugars or glycoproteins. rsc.org These systems hold potential for applications in targeted drug delivery and diagnostics, where the material must perform several functions, including stable encapsulation, specific targeting, and controlled release. rsc.org
| System Type | OBA Role | Functional Partner | Potential Application |
| Biosensor | Recognition Element | Polydiacetylene (PDA) Liposomes | Dopamine Detection researchgate.netresearchgate.net |
| Smart Hydrogel | Stimuli-Responsive Trigger | pH- or Temperature-Responsive Polymers | Glucose-Responsive Drug Delivery |
| Targeted Nanoparticle | Targeting Ligand | Drug-Loaded Nanocarriers | Cancer Cell Targeting |
| Functionalized Surface | Recognition Layer | Graphene or other 2D materials | Wearable sensors iit.it |
Advanced Characterization Techniques for Dynamic Systems
The functionality of this compound often relies on its behavior within dynamic systems, such as its interaction with cell membranes, its role in responsive materials, or its binding kinetics with target analytes. Characterizing these dynamic processes requires a suite of advanced analytical techniques capable of providing real-time and high-resolution information.
To understand how OBA integrates into and affects lipid assemblies like liposomes or cell membranes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. For example, ¹H NMR can be used in combination with principal component analysis to evaluate the fluidity of lipid nanoemulsions, providing insight into how incorporated molecules affect membrane dynamics. researchgate.netresearchmap.jp
The optical changes in OBA-containing PDA sensors upon analyte binding are typically monitored using UV-Visible (UV-Vis) and Fluorescence Spectroscopy . researchgate.net These techniques allow for the real-time tracking of the colorimetric (blue-to-red) or fluorescent "turn-on" response, which can be correlated with analyte concentration. researchgate.net
Studying the self-assembly of OBA and its interaction with other molecules at interfaces can be achieved with the Langmuir-Blodgett (LB) technique . This method is used to investigate the phase behavior and mixing properties of amphiphilic molecules in a monolayer at the air-water interface, mimicking their arrangement in a membrane. researchgate.net
| Characterization Technique | Information Provided | Relevance to OBA Systems |
| Fluorescence/UV-Vis Spectroscopy | Real-time monitoring of optical property changes. researchgate.net | Quantifying the response of OBA-based colorimetric sensors. |
| Nuclear Magnetic Resonance (NMR) | Molecular structure and dynamics, lipid fluidity. researchgate.netresearchmap.jp | Assessing the integration and effect of OBA within lipid membranes. |
| Dynamic Light Scattering (DLS) | Particle size and size distribution of liposomes or nanoparticles. | Characterizing the colloidal stability of OBA-functionalized delivery systems. |
| Transmission Electron Microscopy (TEM) | Morphology and ultrastructure of assembled systems. | Visualizing OBA-containing liposomes or nanostructures. |
| Langmuir-Blodgett (LB) Trough | Interfacial properties, molecular packing, and phase behavior. researchgate.net | Studying the organization of OBA in biomimetic membranes. |
Synergistic Applications in Interdisciplinary Fields
The true potential of this compound is realized when its unique properties are applied to solve complex problems at the intersection of different scientific disciplines. This synergistic approach allows for innovations that would not be possible from a single field of study.
In biomedical engineering and medicine , OBA is a key component in developing diagnostic tools and targeted therapies. The OBA-based dopamine sensor, for instance, is a product of synergy between materials science (polydiacetylene chemistry), organic chemistry (boronic acid recognition), and neurology (the need for monitoring dopamine levels in diseases like Parkinson's). researchgate.netresearchgate.net Furthermore, the known affinity of boronic acids for sialic acids, which are often overexpressed on cancer cells, makes OBA a promising targeting moiety for drug delivery systems, merging chemistry with oncology. rsc.org
In the field of smart materials and wearable technology , OBA can be integrated into flexible substrates like textiles or polymers. iit.it Such a system could function as a wearable sensor that changes color or generates an electrical signal in response to biomarkers (e.g., glucose or lactate) in sweat. This application combines materials science, analytical chemistry, and electronics.
For environmental science , the ability of OBA to bind with diol-containing compounds can be harnessed to create sensors for detecting pollutants like catechols or certain industrial sugars in water sources. This represents a fusion of supramolecular chemistry and environmental monitoring technology.
| Interdisciplinary Field | Constituent Disciplines | Synergistic Application of OBA |
| Medical Diagnostics | Chemistry, Materials Science, Medicine | OBA-functionalized liposomes for detecting disease biomarkers like dopamine. researchgate.netresearchgate.net |
| Targeted Drug Delivery | Chemistry, Pharmacology, Oncology | Nanoparticles decorated with OBA to target sialic acid on cancer cells. rsc.orgrsc.org |
| Wearable Sensors | Materials Science, Electronics, Analytical Chemistry | Smart fabrics incorporating OBA for non-invasive monitoring of metabolites in sweat. iit.it |
| Environmental Monitoring | Supramolecular Chemistry, Environmental Science | OBA-based sensors for the detection of diol-containing pollutants in water. |
Q & A
Q. How is Octadecylboronic acid synthesized and characterized in laboratory settings?
- Methodological Answer : Synthesis typically involves the reaction of 1-octadecene with borane reagents under controlled anhydrous conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹¹B, and ¹³C) to confirm the boron-carbon bond and assess purity. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are used to validate molecular weight and homogeneity .
- Key Considerations : Ensure inert atmosphere (e.g., nitrogen) to prevent boronic acid oxidation. Detailed experimental protocols should include solvent choice (e.g., THF or DMF) and temperature gradients to optimize yield .
Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹¹B NMR is essential for identifying boron environments (δ ~30 ppm for boronic acids).
- FT-IR Spectroscopy : Peaks near 1,320–1,400 cm⁻¹ confirm B-O bonds.
- Elemental Analysis : Quantifies carbon, hydrogen, and boron content to verify stoichiometry.
- HPLC-PDA : Detects impurities at trace levels (<0.1%) using reverse-phase columns .
- Best Practice : Cross-reference data with literature spectra and report deviations in supplementary materials .
Advanced Research Questions
Q. How can researchers design experiments to study the interaction mechanisms of this compound with biological membranes?
- Methodological Answer :
- Model Systems : Use liposome-based assays with controlled lipid compositions (e.g., phosphatidylcholine/cholesterol mixtures) to mimic eukaryotic membranes.
- Techniques :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) in real time.
- Fluorescence Quenching : Monitor membrane insertion via pyrene-labeled lipids.
- Molecular Dynamics (MD) Simulations : Predict interaction sites and energetics .
- Validation : Compare results across multiple lipid models to assess specificity. Address confounding factors (e.g., pH-dependent boronic acid reactivity) by including buffer controls .
Q. What strategies resolve contradictory data regarding the catalytic activity of this compound in cross-coupling reactions?
- Methodological Answer :
- Systematic Variation : Test reaction parameters (e.g., solvent polarity, base strength, and temperature) to identify optimal conditions.
- In Situ Monitoring : Use Raman spectroscopy or X-ray absorption near-edge structure (XANES) to detect intermediate boron species.
- Comparative Analysis : Benchmark against established catalysts (e.g., Suzuki-Miyaura systems) to contextualize efficiency .
- Data Reconciliation : Publish raw datasets and computational workflows in open repositories to enable peer validation .
Q. How can researchers address challenges in scaling up this compound reactions while maintaining stereochemical integrity?
- Methodological Answer :
- Process Optimization :
- Flow Chemistry : Minimize side reactions via continuous reactant mixing and precise temperature control.
- Catalyst Immobilization : Use silica-supported palladium catalysts to enhance recyclability and reduce metal leaching.
- Quality Control : Implement inline Fourier-transform infrared (FT-IR) probes for real-time monitoring of reaction progress.
- Documentation : Report scalability limitations (e.g., solvent volume constraints) in supplementary materials to guide future studies .
Methodological Frameworks
What criteria should guide the formulation of research questions on this compound’s environmental fate?
- Methodological Answer : Apply the FINER framework:
- Feasible : Ensure access to advanced analytical tools (e.g., LC-MS/MS for degradation product detection).
- Interesting : Focus on understudied pathways (e.g., photodegradation in aquatic systems).
- Novel : Compare degradation kinetics with structurally similar boronic acids.
- Ethical : Adhere to green chemistry principles to minimize hazardous waste.
- Relevant : Align with regulatory priorities (e.g., EPA guidelines on boron derivatives) .
Q. How should researchers structure literature reviews to identify gaps in this compound applications?
- Methodological Answer :
- Database Searches : Use SciFinder and Reaxys with keywords (e.g., “this compound AND catalysis”) filtered by publication date (last 10 years).
- Concept Mapping : Cluster studies by application (e.g., organic synthesis, drug delivery) to highlight underexplored areas.
- Critical Appraisal : Evaluate methodological rigor in cited studies; prioritize peer-reviewed journals with high impact factors .
Data Presentation Standards
Q. What are the best practices for reporting spectroscopic data in this compound studies?
- Methodological Answer :
- NMR : Report solvent, frequency, and internal standard (e.g., TMS). Include full spectra in supplementary materials.
- MS : Specify ionization mode (e.g., ESI+) and resolution (high-resolution for exact mass).
- Compliance : Follow ACS Style Guidelines for spectral data formatting and ensure reproducibility by sharing instrument calibration logs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
